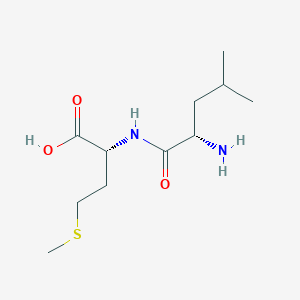
Disodium 4-amino-3-hydroxy-2,7-naphthalenedisulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 4-amino-3-hydroxy-2,7-naphthalenedisulfonate is a synthetic organic compound primarily used as a dye intermediate. It is known for its high affinity for cellulose fibers and is commonly used in the textile industry. This compound is also referred to as H Acid disodium salt and has the molecular formula H2NC10H4(OH)(SO3Na)2 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-amino-3-hydroxy-2,7-naphthalenedisulfonate typically involves the sulfonation of 4-amino-3-hydroxy-2-naphthoic acid. The reaction is carried out under controlled conditions using sulfuric acid and sodium hydroxide. The resulting product is then neutralized with sodium carbonate to obtain the disodium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation processes. The reaction conditions are optimized to ensure high yield and purity. The process includes steps such as sulfonation, neutralization, and crystallization to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 4-amino-3-hydroxy-2,7-naphthalenedisulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The sulfonic acid groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted naphthalene derivatives. These products are often used as intermediates in the synthesis of dyes and pigments .
Applications De Recherche Scientifique
Disodium 4-amino-3-hydroxy-2,7-naphthalenedisulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments.
Biology: The compound is used in staining techniques for microscopy.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: The compound is used in the
Propriétés
Numéro CAS |
42579-07-7 |
|---|---|
Formule moléculaire |
C10H7NNa2O7S2 |
Poids moléculaire |
363.3 g/mol |
Nom IUPAC |
disodium;4-amino-3-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C10H9NO7S2.2Na/c11-9-7-2-1-6(19(13,14)15)3-5(7)4-8(10(9)12)20(16,17)18;;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 |
Clé InChI |
WWKQYOVTXCEQDS-UHFFFAOYSA-L |
SMILES canonique |
C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O)N.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate](/img/structure/B14671177.png)











![3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one](/img/structure/B14671250.png)

